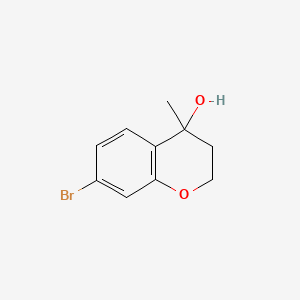
7-Bromo-4-methylchroman-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol is an organic compound that belongs to the class of benzopyrans It is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 4th position, and a hydroxyl group at the 4th position of the dihydrobenzopyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol typically involves the bromination of 3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol. One common method is to use bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
7-Bromo-3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of 7-bromo-3,4-dihydro-4-methyl-2H-1-benzopyran-4-one.
Reduction: Formation of 3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism by which 7-Bromo-3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
類似化合物との比較
Similar Compounds
7-Bromo-3,4-dihydro-4-methyl-2H-1,4-benzoxazine: Similar structure but contains an oxygen atom in the ring.
7-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine: Another similar compound with a different ring structure.
7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine: Contains a nitrogen atom in the ring.
Uniqueness
7-Bromo-3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol is unique due to its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C10H11BrO2 |
|---|---|
分子量 |
243.10 g/mol |
IUPAC名 |
7-bromo-4-methyl-2,3-dihydrochromen-4-ol |
InChI |
InChI=1S/C10H11BrO2/c1-10(12)4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6,12H,4-5H2,1H3 |
InChIキー |
GHUIQPJHFOLECS-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOC2=C1C=CC(=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















